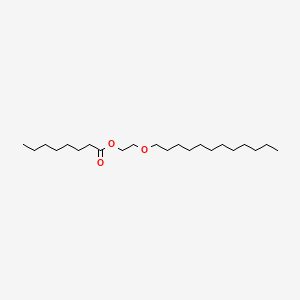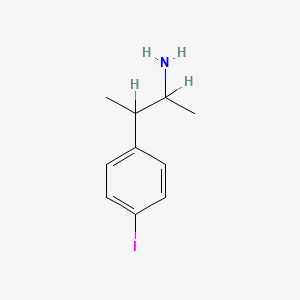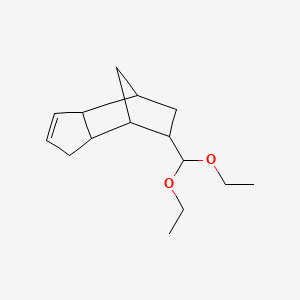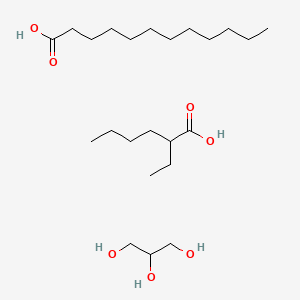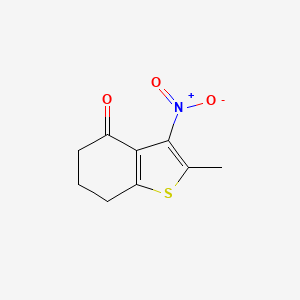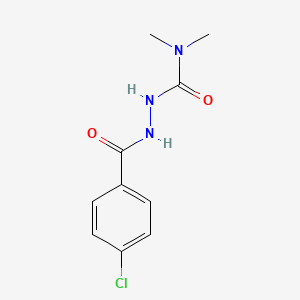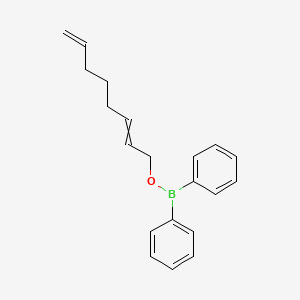
Octa-2,7-dien-1-YL diphenylborinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-2,7-dien-1-yl diphenylborinate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a boron atom bonded to two phenyl groups and an octa-2,7-dien-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octa-2,7-dien-1-yl diphenylborinate typically involves the reaction of diphenylborinic acid with octa-2,7-dien-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the borinate ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the reaction of diphenylborinic acid with octa-2,7-dien-1-ol in a solvent such as toluene or dichloromethane. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form boronic acids or boronates.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: It can participate in substitution reactions where the octa-2,7-dien-1-yl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under mild conditions.
Major Products: The major products formed from these reactions include boronic acids, boranes, and substituted borinates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Octa-2,7-dien-1-yl diphenylborinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-boron bonds.
Biology: The compound is utilized in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in the production of polymers and advanced materials due to its unique reactivity and stability
Wirkmechanismus
The mechanism by which octa-2,7-dien-1-yl diphenylborinate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, facilitating various chemical transformations. The pathways involved include the formation of boronate esters and the activation of adjacent functional groups, leading to enhanced reactivity and selectivity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar in structure but lacks the octa-2,7-dien-1-yl group.
Diphenylborinic Acid: Similar boron-containing compound but without the diene functionality.
Octa-2,7-dien-1-yl Boronic Acid: Contains the same diene group but with a different boron-containing moiety.
Uniqueness: Octa-2,7-dien-1-yl diphenylborinate is unique due to the presence of both the diphenylborinate and octa-2,7-dien-1-yl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in synthesis and catalysis that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
67539-13-3 |
|---|---|
Molekularformel |
C20H23BO |
Molekulargewicht |
290.2 g/mol |
IUPAC-Name |
octa-2,7-dienoxy(diphenyl)borane |
InChI |
InChI=1S/C20H23BO/c1-2-3-4-5-6-13-18-22-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h2,6-17H,1,3-5,18H2 |
InChI-Schlüssel |
SXNIXEHOAOOPHS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCC=CCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
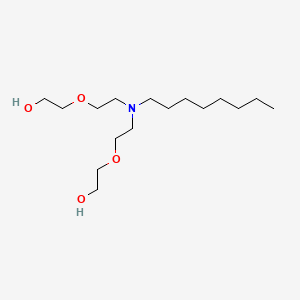



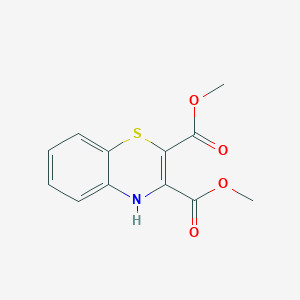
![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
